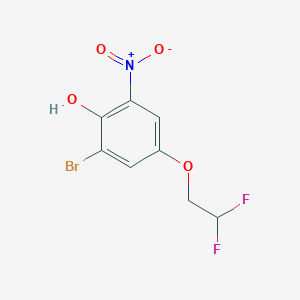

2-Bromo-4-(2,2-difluoroethoxy)-6-nitrophenol

Description

Properties

Molecular Formula |

C8H6BrF2NO4 |

|---|---|

Molecular Weight |

298.04 g/mol |

IUPAC Name |

2-bromo-4-(2,2-difluoroethoxy)-6-nitrophenol |

InChI |

InChI=1S/C8H6BrF2NO4/c9-5-1-4(16-3-7(10)11)2-6(8(5)13)12(14)15/h1-2,7,13H,3H2 |

InChI Key |

QQEGQLYYJZAEHG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)OCC(F)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Functionalization

Starting from 2-Bromophenol:

2-Bromophenol is nitrated under controlled conditions to yield 2-bromo-6-nitrophenol. This nitration can produce positional isomers, but the desired 2-bromo-6-nitrophenol is isolated by steam distillation or recrystallization with high purity.Alternative Route via o-Nitrophenol:

Halogenation of o-nitrophenol can also afford 2-bromo-6-nitrophenol, providing flexibility in raw material sourcing.

Difluoroethoxylation

The key step involves reacting 2-bromo-6-nitrophenol with a difluoromethylation agent such as chlorodifluoromethane. This reaction introduces the 2,2-difluoroethoxy group at the 4-position of the aromatic ring, yielding 2-bromo-4-(2,2-difluoroethoxy)-6-nitrophenol.

The difluoromethylation is typically conducted under conditions that favor nucleophilic substitution on the phenolic hydroxyl group, often in the presence of a base to generate the phenolate ion.

While the above method is effective, related patents describe alternative multi-step routes involving:

Halogenation of 2-trifluoromethyl-4-nitro-bromobenzene in sulfuric acid with halogenating reagents at 50-100 °C for 1-8 hours to obtain brominated nitro intermediates.

Reduction of nitro groups to anilines, followed by diazotization and decomposition to manipulate halogen positions on the aromatic ring.

Grignard reactions with alkyl disulfides to introduce alkylthio substituents, followed by etherification with 2,2-difluoroethanol under alkaline conditions to install the difluoroethoxy group.

Chlorination steps to convert sulfides to sulfonyl chlorides, demonstrating the versatility of the synthetic approach for related compounds.

These methods emphasize mild reaction conditions, relatively short synthetic routes, and high yields (often above 90%), making them suitable for industrial production.

The difluoroethoxylation step is critical and can be efficiently achieved by reacting phenolic hydroxyl groups with chlorodifluoromethane or by nucleophilic substitution using 2,2-difluoroethanol under basic conditions.

The regioselectivity of nitration and halogenation is well-controlled by reaction conditions and choice of reagents, enabling selective synthesis of the this compound isomer.

Industrially, the use of mild conditions (50-100 °C, sulfuric acid medium) and high-yielding steps (above 90%) supports scalability and cost-effectiveness.

The multi-step routes involving Grignard reagents and diazotization provide flexibility for structural modifications but require careful control of reaction parameters to maintain yield and purity.

The preparation of this compound is achieved through a combination of selective nitration, halogenation, and difluoroethoxylation steps. The most direct and industrially viable method involves nitration of 2-bromophenol to 2-bromo-6-nitrophenol, followed by difluoromethylation using chlorodifluoromethane or 2,2-difluoroethanol under basic conditions. Alternative multi-step synthetic routes involving halogenation, reduction, diazotization, and Grignard reactions provide additional pathways for related compounds but are more complex. The methods are characterized by high yields, mild conditions, and suitability for scale-up, supported by detailed patent literature and research findings.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(2,2-difluoroethoxy)-6-nitrophenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of 2-bromo-4-(2,2-difluoroethoxy)-6-aminophenol.

Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Bromo-4-(2,2-difluoroethoxy)-6-nitrophenol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(2,2-difluoroethoxy)-6-nitrophenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can facilitate electron transfer reactions, while the bromine and difluoroethoxy groups can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Table 1: Structural Comparison of Substituted Nitrophenols

Key Observations :

- Electron-Withdrawing Effects: The 2,2-difluoroethoxy group (OCH₂CF₂) is more electronegative than methoxy (OCH₃) due to fluorine’s inductive effect, increasing the phenol’s acidity. Methylsulfonyl (SO₂CH₃) in exerts a stronger electron-withdrawing effect than difluoroethoxy, further enhancing acidity.

- Steric Considerations : The bulkier difluoroethoxy group may hinder reactivity at the 4-position compared to smaller substituents like fluorine .

Physical and Chemical Properties

Table 2: Physical Property Comparison

Key Observations :

- Melting Points: The crystalline structure of 2-bromo-6-nitrophenol (66–69°C) suggests strong intermolecular hydrogen bonding, which may be disrupted in the target compound by the bulky difluoroethoxy group.

- Lipophilicity : The difluoroethoxy group increases lipophilicity (LogP ~2.1) compared to methylsulfonyl (LogP ~0.9) due to fluorine’s hydrophobic character .

Biological Activity

2-Bromo-4-(2,2-difluoroethoxy)-6-nitrophenol is a compound of interest in the field of agricultural chemistry and pharmacology due to its notable biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential applications in agriculture and medicine.

The compound can be synthesized through a nitration reaction involving 2-bromo-4-fluorophenol and a mixture of sulfuric acid and nitric acid as nitrating agents. The reaction typically occurs in chloroform at temperatures ranging from 40 to 80 °C, yielding a high purity product suitable for biological testing .

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. In comparative studies, it has been shown to possess higher fungicidal activity than other related compounds such as 4-fluorophenol. The effective concentration (EC50) values for various pathogens were determined, highlighting its broad-spectrum efficacy against several phytopathogens:

| Pathogen | EC50 (mg/L) |

|---|---|

| Gaeumannomyces graminis | 30.35 |

| Botrytis cinerea (grey mold) | 4.76 |

| Colletotrichum gloeosporioides | 5.75 |

| Alternaria alternata | 11.01 |

These findings suggest that the compound could be effective in managing diseases such as apple decay and grey mold in crops .

Weed Control

In addition to its antifungal properties, this compound has demonstrated effective herbicidal activity against various weed species. For instance, it has been reported to inhibit the growth of barnyard grass significantly, making it a potential candidate for agricultural herbicides aimed at improving crop yields by reducing weed competition .

The biological activity of this compound is believed to stem from its ability to disrupt cellular processes in target organisms. The nitrophenol moiety is known to interfere with electron transport chains and metabolic pathways in fungi and plants. This disruption leads to increased reactive oxygen species (ROS) production, ultimately resulting in cell death .

Case Studies

Several studies have been conducted to evaluate the effectiveness of this compound in real-world agricultural settings:

- Field Trials on Apple Orchards : In trials conducted in apple orchards affected by fungal infections, the application of this compound resulted in a significant reduction in disease incidence compared to untreated controls.

- Weed Management Studies : Research on the application rates for weed control showed that doses as low as 5 mg/L effectively reduced barnyard grass growth by over 70%, demonstrating its potential for use in integrated weed management systems.

Safety and Environmental Impact

While the antifungal and herbicidal properties of this compound are promising, it is crucial to assess its safety profile and environmental impact. Preliminary studies suggest moderate toxicity levels towards non-target organisms; thus, further research is needed to evaluate its ecological effects comprehensively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.